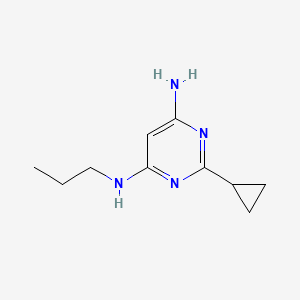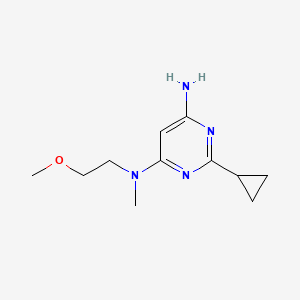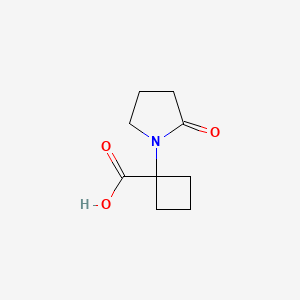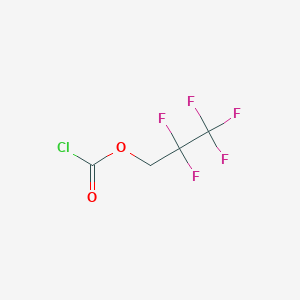![molecular formula C15H16N2O3 B1471746 2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione CAS No. 1484355-05-6](/img/structure/B1471746.png)
2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione
Übersicht
Beschreibung
“2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound belongs to the class of organic compounds known as phthalimides .
Synthesis Analysis
The synthesis of this compound involves various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods .Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The molecular weight of this compound is 258.2295 .Chemical Reactions Analysis
This compound has diverse chemical reactivity and promising applications . It has been used in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Polysubstituted Isoindole-1,3-diones Synthesis: New derivatives of isoindole-1,3-diones were synthesized via reactions involving epoxidation, cis-hydroxylation, acetylation, and microwave irradiation, showcasing diverse chemical modifications and structural versatility of these compounds (Tan et al., 2014).
- Xanthine Oxidase Inhibitory Properties: Isoindoline-1,3-dione derivatives were studied for their xanthine oxidase inhibitory activities, revealing that specific substitutions can significantly enhance inhibitory effects, indicating potential for therapeutic applications (Gunduğdu et al., 2020).
- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives: A method for synthesizing hexahydro-isoindole-1,3-dione derivatives starting from 3-sulfolene was developed, leading to amino, triazole, and hydroxyl analogues, showcasing the compound's adaptability for various chemical modifications (Tan et al., 2016).
Biological Applications
- Anticonvulsant Activities: Novel 5-(isoindole-1,3-dione)-pyrimidinones synthesized via cycloaddition reactions demonstrated significant anticonvulsant activities in vivo, suggesting a promising avenue for the development of antiepileptic drugs (Sharma et al., 2016).
- Protoporphyrinogen Oxidase Inhibition and Herbicidal Activity: N-(Benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones showed promising protoporphyrinogen oxidase inhibition activities, indicating potential as herbicidal agents (Wu et al., 2014).
Structural and Mechanistic Insights
- Characterization of Structural Features: The structure and optoelectronic properties of novel acridin-isoindoline-1,3-dione derivatives were explored, revealing high thermal stability and potential for applications in fluorescence-based technologies (Mane et al., 2019).
- Antimicrobial and Antiproliferative Activities: Some isoindole-1,3-dione derivatives were synthesized and screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents. Additionally, certain derivatives exhibited antiproliferative and apoptosis-inducing activities in cancer cell lines, underscoring their potential in cancer therapy (Jain et al., 2006); (Moghaddam et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the need for sustainable and environmentally friendly synthetic approaches in this field has been underscored .
Eigenschaften
IUPAC Name |
2-[2-(4-oxopiperidin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-5-7-16(8-6-11)9-10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWZOCLKVZLYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)

![(1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471683.png)
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)